

9'''-Methyl Salvianolate B in Cardiovascular Disease Research: A Technical Guide

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Compound of Interest

Compound Name: 9'''-Methyl salvianolate B

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on **9'''-Methyl salvianolate B** is in its preliminary stages. Consequently, this document summarizes the currently available data for this specific compound and extrapolates potential mechanisms and research directions based on the extensive studies conducted on its parent compound, Salvianolic acid B, and the broader "salvianolate" extracts from *Salvia miltiorrhiza*.

Introduction

9'''-Methyl salvianolate B is a phenolic acid compound and a methylated derivative of salvianolic acid B, extracted from the roots of *Salvia miltiorrhiza* (Danshen).^[1] This plant has a long history in traditional Chinese medicine for treating cardiovascular ailments. The therapeutic potential of salvianolic acids is largely attributed to their antioxidant and anti-inflammatory properties.^[1] While research into **9'''-Methyl salvianolate B** is still exploratory, its structural similarity to the well-studied Salvianolic acid B suggests it may hold significant promise in the field of cardiovascular disease research. This guide provides a comprehensive overview of the existing knowledge and a technical framework for future investigations.

9'''-Methyl Salvianolate B: Physicochemical Properties and Preparatory Data

Detailed biological studies on **9'''-Methyl salvianolate B** are sparse. However, foundational data for researchers looking to initiate studies is available from chemical suppliers.

Table 1: Physicochemical and Solubility Data for 9'''-Methyl Salvianolate B

Parameter	Value	Source
Molecular Formula	C37H32O16	[1]
Molecular Weight	732.64 g/mol	[2]
CAS Number	1167424-31-8 / 1167424-32-9	[2][3]
Appearance	White to off-white/light yellow solid	[2]
Purity	>98% (typically available for research)	N/A
Storage (Solid)	4°C, sealed, away from moisture and light	[2]
Storage (In Solvent)	-80°C (6 months); -20°C (1 month)	[2][4]

Table 2: In Vitro and In Vivo Solution Preparation Protocols for 9'''-Methyl Salvianolate B

Protocol Type	Solvent System	Achievable Concentration	Source
In Vitro Stock Solution	DMSO	100 mg/mL (136.49 mM) - requires sonication	[2]
In Vivo Formulation 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (3.41 mM)	[4]
In Vivo Formulation 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (3.41 mM)	[4]
In Vivo Formulation 3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (3.41 mM)	[4]

Insights from Salvianolate and Salvianolic Acid B in Cardiovascular Research

The majority of current understanding of the potential cardiovascular protective effects of compounds like **9'''-Methyl salvianolate B** is derived from studies on "salvianolate" injections and pure Salvianolic acid B. These studies provide a strong basis for hypothesizing the mechanisms of action and for designing future experiments.

Quantitative Data from Preclinical and In Vitro Studies

The following tables summarize key quantitative findings from studies on salvianolate and Salvianolic acid B, demonstrating their effects on myocardial injury, endothelial cells, and inflammatory markers.

Table 3: Effects of Salvianolate on Myocardial Infarction in a Swine Model

Treatment Group	Myocardial Apoptotic Index (Edge of Infarct)	Outcome	Source
Untreated	Higher	N/A	[5]
Low-Dose Salvianolate (200 mg/day)	Decreased	Less radioactive defect regions in myocardial perfusion imaging	[5]
High-Dose Salvianolate (400 mg/day)	Significantly Lower (P<0.05 vs. Untreated)	Less radioactive defect regions in myocardial perfusion imaging	[5]

Table 4: Effects of Salvianolate on Cardiomyocyte Remodeling in a Rat Myocardial Infarction Model

Parameter	Treatment Effect (High-Dose Salvianolate)	Significance	Source
Fractional Shortening & Ejection Fraction	Improved	P<0.05, P<0.01	[6]
Myocardial Infarct Area	Reduced	P<0.05, P<0.01	[6]
Myocardial Cross-Sectional Area & Heart Mass Index	Reduced	P<0.05, P<0.01	[6]
Calcineurin (CaN) Activity in Myocardial Tissue	Inhibited	P<0.05	[6]
β-MHC mRNA and Protein Expression	Down-regulated	P<0.05	[6]
Nuclear Translocation of NFATc3	Decreased	P<0.05	[6]

Table 5: In Vitro Effects of Salvianolic Acid B on Human Aortic Endothelial Cells (HAECs)

Treatment (Pre-incubation before TNF- α)	VCAM-1 Expression (% of TNF- α induced)	ICAM-1 Expression	U937 Monocyte Adhesion (% inhibition)	NF- κ B Activation (fold inhibition vs. TNF- α)	Source
SME (50 μ g/ml)	77.2 \pm 3.2%	Dose- dependent lowering	45.7 \pm 2.5%	0.36	[7]
SME (100 μ g/ml)	80.0 \pm 2.2%	Dose- dependent lowering	Not specified	Not specified	[7]
Sal B (5 μ g/ml)	58.9 \pm 0.4%	Dose- dependent lowering	55.8 \pm 1.2%	0.48	[7]
Sal B (10 μ g/ml)	58.7 \pm 0.9%	Dose- dependent lowering	Not specified	Not specified	[7]
SME: Salvia miltiorrhiza extract; Sal B: Salvianolic acid B					

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the cited studies for salvianolate and Salvianolic acid B.

Animal Model of Acute Myocardial Infarction (AMI)

- Species: Swine or Rats.
- Procedure:

- Anesthetize the animal.
- Perform a thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
- Administer treatment (e.g., salvianolate) intravenously or via other appropriate routes for a specified duration (e.g., 7 days).
- Monitor cardiac function using methods like echocardiography (for fractional shortening and ejection fraction) and gated myocardial perfusion imaging.
- After a defined period (e.g., 4 weeks), euthanize the animals and harvest heart tissue.
- Perform histological analysis (e.g., H&E, Masson's trichrome staining) to assess infarct size and cardiomyocyte area.
- Conduct molecular analyses such as TUNEL assays for apoptosis, qPCR for gene expression (e.g., β -MHC), and Western blotting for protein levels and translocation (e.g., NFATc3).

In Vitro Endothelial Cell Inflammation Assay

- Cell Line: Human Aortic Endothelial Cells (HAECs).
- Procedure:
 - Culture HAECs to confluence in appropriate media.
 - Pre-treat cells with varying concentrations of the test compound (e.g., Salvianolic acid B) for a specified duration (e.g., 18 hours).
 - Induce an inflammatory response by adding a stimulant like Tumor Necrosis Factor-alpha (TNF- α) (e.g., 2 ng/ml).
 - After incubation, assess the expression of adhesion molecules (VCAM-1, ICAM-1) via methods like cell-based ELISA or Western blotting.

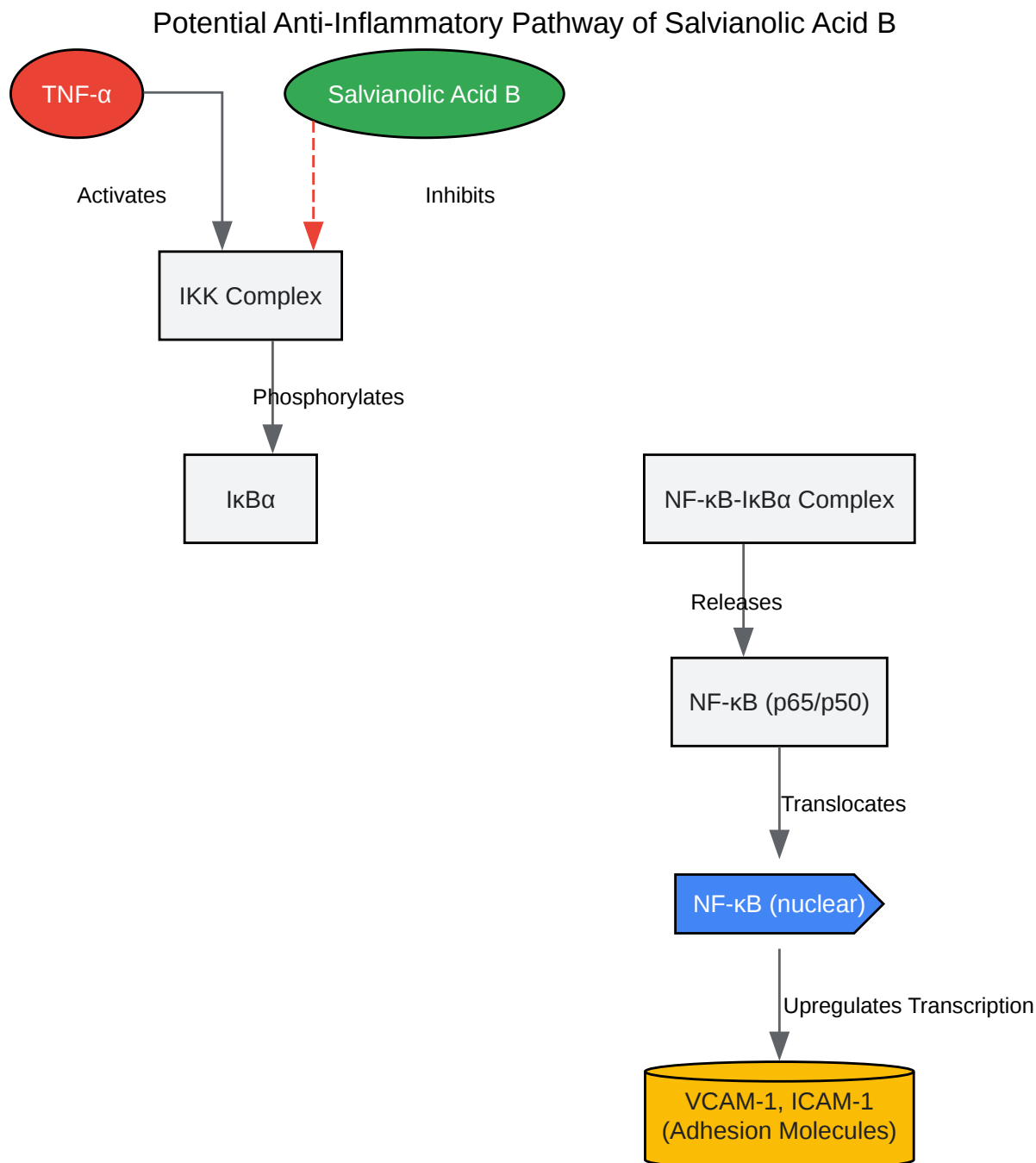
- For functional assays, co-culture the treated HAECs with a monocytic cell line (e.g., U937) and quantify cell adhesion.
- To investigate signaling pathways, prepare nuclear and cytoplasmic extracts to measure the translocation of transcription factors like NF- κ B p65 via Western blotting or immunofluorescence.

Antioxidant and Anti-inflammatory Activity Assays

- Antioxidant Activity:
 - DPPH Radical Scavenging Assay: A common in vitro method to assess the free radical scavenging capacity of a compound. The reduction of the DPPH radical is measured spectrophotometrically.
 - Cellular Assays: Measure the reduction of reactive oxygen species (ROS) in cells (e.g., endothelial cells) stimulated with an oxidant like H₂O₂, using fluorescent probes like DCFH-DA.
- Anti-inflammatory Activity:
 - Nitric Oxide (NO) Production Assay: Use a cell line like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). Measure the accumulation of nitrite in the culture medium using the Griess reagent.
 - Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF- α) in the supernatant of stimulated immune cells or endothelial cells using ELISA.
 - Enzyme Expression Analysis: Measure the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates via Western blotting.

Signaling Pathways in Cardiovascular Protection by Salvianolic Acids

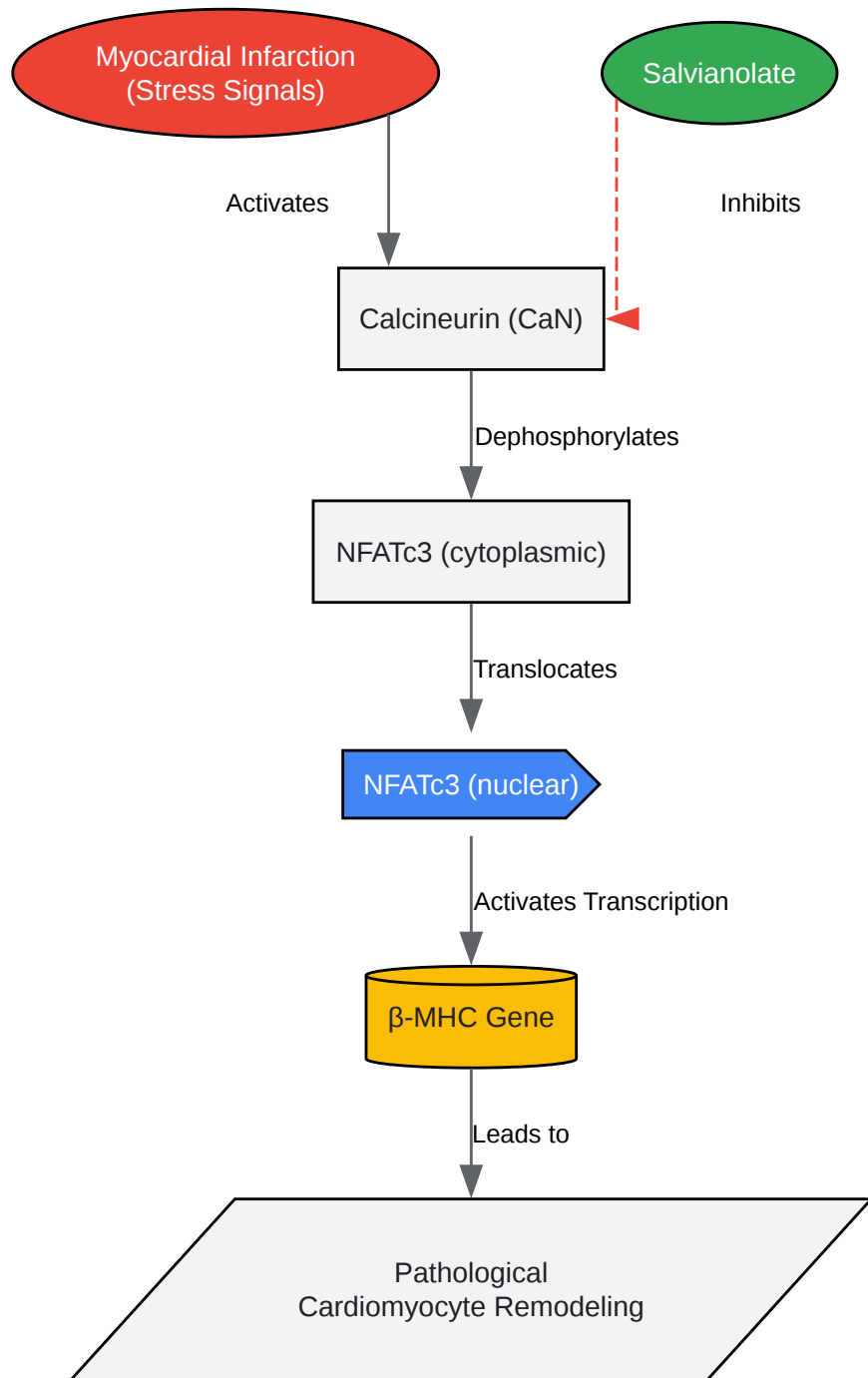
The cardioprotective effects of salvianolic acids are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms as identified in research on Salvianolic acid B.



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Caption: Anti-inflammatory action via NF-κB pathway inhibition.

Regulation of Cardiomyocyte Remodeling by Salvianolate

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Caption: Inhibition of pathological cardiac remodeling pathway.

Conclusion and Future Directions

9''-Methyl salvianolate B represents an intriguing yet understudied molecule in the realm of cardiovascular drug discovery. While direct evidence of its efficacy is currently lacking, the robust data available for its parent compound, Salvianolic acid B, and related salvianolate extracts provides a strong rationale for its investigation. The established antioxidant, anti-inflammatory, and anti-remodeling properties of this class of compounds point to a multi-targeted therapeutic potential.

Future research should focus on:

- **Direct Biological Evaluation:** Conducting in vitro and in vivo studies to determine the specific antioxidant and anti-inflammatory potency of **9''-Methyl salvianolate B**.
- **Comparative Studies:** Performing head-to-head comparisons with Salvianolic acid B to understand if the methyl ester modification alters its bioavailability, potency, or target engagement.
- **Mechanism of Action:** Elucidating the precise signaling pathways modulated by **9''-Methyl salvianolate B** in cardiovascular cell types, such as endothelial cells, cardiomyocytes, and macrophages.
- **Pharmacokinetic Profiling:** Determining the absorption, distribution, metabolism, and excretion (ADME) profile of **9''-Methyl salvianolate B** to assess its drug-like properties.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of **9''-Methyl salvianolate B** for the treatment of cardiovascular diseases.

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